2-Maleimidoethylamine hydrochloride
Overview
Description
2-Maleimidoethylamine hydrochloride, also known as N-(2-Aminoethyl)maleimide hydrochloride, is a thiol reactive cross-linking agent used in the preparation of heparin hydrogels . It is commonly utilized as a crosslinking agent to form covalent bonds between polymeric precursors .
Synthesis Analysis
The synthesis of 2-Maleimidoethylamine hydrochloride involves the reaction of N-(2-((tert-Butoxycarbonyl)amino)ethyl)maleimide with 4 M HCl in ethyl acetate. The mixture is stirred for 8 hours at room temperature. The addition of diethyl ether at 0 °C provides the title compound as a white precipitate .Molecular Structure Analysis
The molecular formula of 2-Maleimidoethylamine hydrochloride is C6H9ClN2O2 . The molecular weight is 176.6 g/mol .Chemical Reactions Analysis
2-Maleimidoethylamine hydrochloride is a heterobifunctional linker for introducing a maleimide function into the widely used NOSu-modified fluorescent labels .Scientific Research Applications
1. Genotoxic Impurity Quantification
2-Maleimidoethylamine hydrochloride is used in the quantification of genotoxic impurities in pharmaceutical compounds. A research study by Zate, Kothari, and Lokhande (2017) developed a gas chromatography-mass spectrometry (GCMS) method for quantifying genotoxic impurities like 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) in active pharmaceutical ingredients. This method shows high specificity, accuracy, and precision for detecting impurities at ppm levels (Zate et al., 2017).
2. Antibacterial Activity Exploration
In a study by Igarashi and Watanabe (1992), N-Substituted 2-[(2-acylaminophenyl)thio]maleimides underwent Michael type intramolecular cyclization to produce benzothiazine dicarboximides, which exhibited significant antibacterial activity against Gram-positive bacteria. This indicates potential applications of maleimide derivatives, including 2-maleimidoethylamine hydrochloride, in antibacterial drug development (Igarashi & Watanabe, 1992).
3. Application in Drug Molecule Fabrication
Mandal et al. (2017) discussed the use of maleimides in the hydroarylation process with aryl carboxylic acids, creating 3-aryl succinimides. These succinimides are often found in drug molecules, showing the utility of maleimide compounds in drug synthesis (Mandal et al., 2017).
4. Regenerative Medicine Applications
Maleimide cross-linking chemistry, as used in engineered polyethylene glycol-maleimide matrices, shows promise in regenerative medicine. Phelps et al. (2012) demonstrated that maleimide cross-linking improves reaction efficiency and offers versatile design variations for cell delivery and in situ applications (Phelps et al., 2012).
5. Bioconjugation Applications
Maleimides, including 2-maleimidoethylamine hydrochloride, are used for the site-selective modification of proteins. Renault et al. (2018) reviewed the diverse applications of maleimides in bioconjugation, noting their use in creating immunotoxins and antibody-drug conjugates in cancer therapies (Renault et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-aminoethyl)pyrrole-2,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-3-4-8-5(9)1-2-6(8)10;/h1-2H,3-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQOCRDPGFWEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622575 | |
Record name | 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Maleimidoethylamine hydrochloride | |
CAS RN |
134272-64-3 | |
Record name | N-(2-Aminoethyl)maleimide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134272-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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